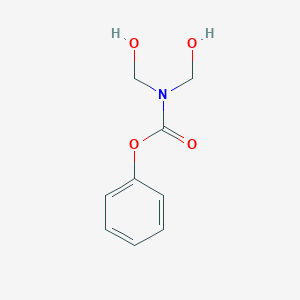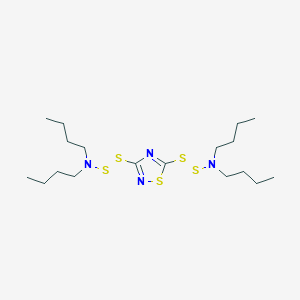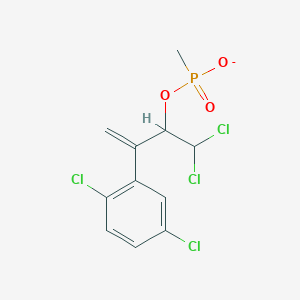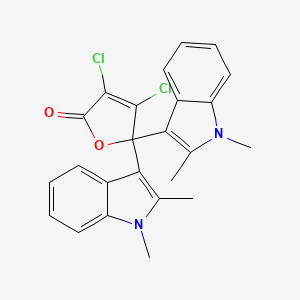
N,N'-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with two methylamine groups, each further substituted with 3,7-dimethyloctyl chains. The dihydrochloride form indicates the presence of two hydrochloride ions, making it a salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride typically involves the following steps:
Formation of 3,7-dimethyloctylamine: This is achieved through the reductive amination of 3,7-dimethyloctanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclohexane Derivative Preparation: The cyclohexane ring is functionalized with two methylamine groups through a nucleophilic substitution reaction, where a cyclohexane derivative with leaving groups (e.g., halides) reacts with methylamine.
Coupling Reaction: The 3,7-dimethyloctylamine is then coupled with the cyclohexane derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the product to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or stability. The cyclohexane ring provides structural rigidity, while the 3,7-dimethyloctyl chains contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(3,7-dimethyloctyl)-5,7-dodecadiynediamide: A structurally similar compound with a dodecadiyne backbone instead of a cyclohexane ring.
N,N’-Bis(3,7-dimethyloctyl)-1,4-phenylenebis(methylamine): Features a phenylene ring instead of a cyclohexane ring.
Uniqueness
N,N’-Bis(3,7-dimethyloctyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is unique due to its cyclohexane core, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.
Eigenschaften
CAS-Nummer |
64011-73-0 |
|---|---|
Molekularformel |
C28H60Cl2N2 |
Molekulargewicht |
495.7 g/mol |
IUPAC-Name |
N-[[4-[(3,7-dimethyloctylamino)methyl]cyclohexyl]methyl]-3,7-dimethyloctan-1-amine;dihydrochloride |
InChI |
InChI=1S/C28H58N2.2ClH/c1-23(2)9-7-11-25(5)17-19-29-21-27-13-15-28(16-14-27)22-30-20-18-26(6)12-8-10-24(3)4;;/h23-30H,7-22H2,1-6H3;2*1H |
InChI-Schlüssel |
NDGNUJLGXYAGOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCNCC1CCC(CC1)CNCCC(C)CCCC(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
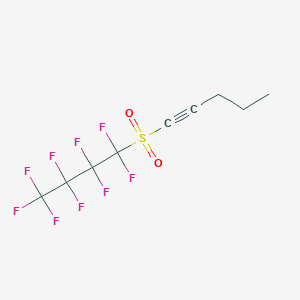
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)
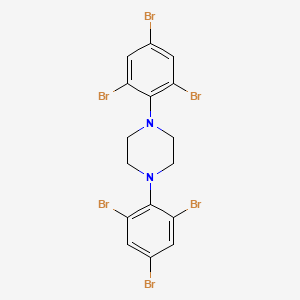
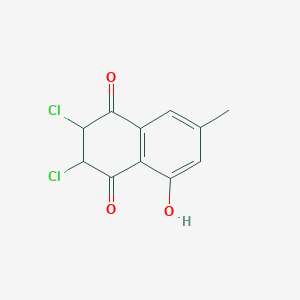
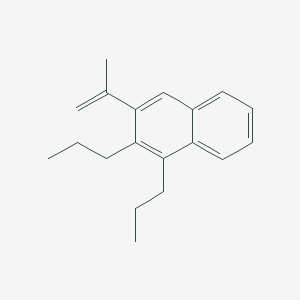
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

